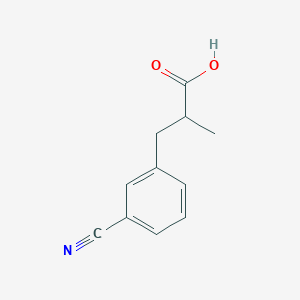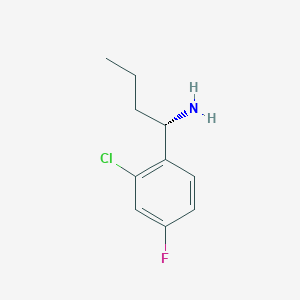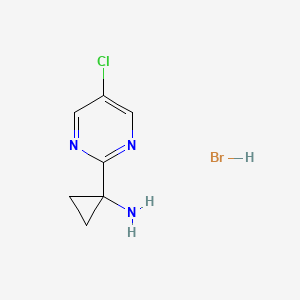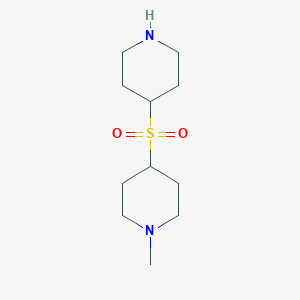
1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Métodos De Preparación
The synthesis of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine typically involves the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions. One common method involves the use of piperidine and methyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity . Industrial production methods often involve large-scale reactions using similar reagents but optimized for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction and metabolic regulation .
Comparación Con Compuestos Similares
1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine can be compared with other piperidine derivatives:
1-(4-Fluorobenzyl)piperidin-4-yl methanol: This compound has similar structural features but includes a fluorobenzyl group, which imparts different biological activities.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: These compounds are known for their anticancer properties and differ in their functional groups and biological targets.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its sulfonyl group, which provides distinct chemical reactivity and potential biological activities compared to other piperidine derivatives.
Propiedades
Fórmula molecular |
C11H22N2O2S |
|---|---|
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
1-methyl-4-piperidin-4-ylsulfonylpiperidine |
InChI |
InChI=1S/C11H22N2O2S/c1-13-8-4-11(5-9-13)16(14,15)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 |
Clave InChI |
JXIXGTRPFVXMBM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)S(=O)(=O)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


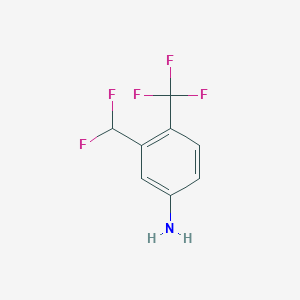
![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
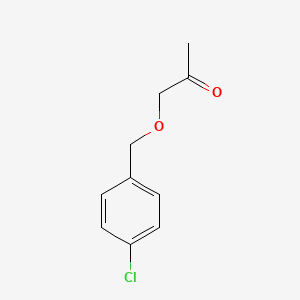
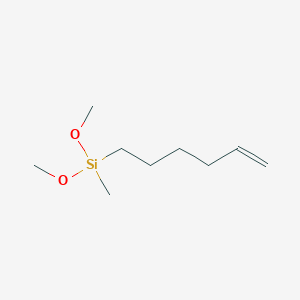
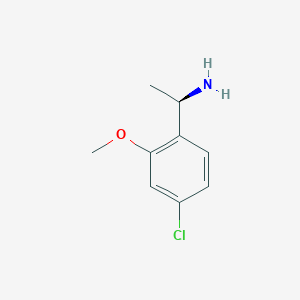
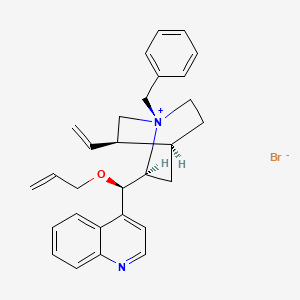
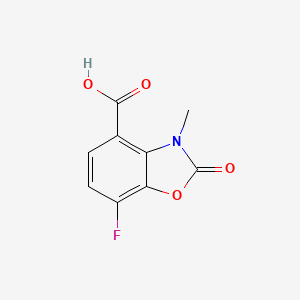
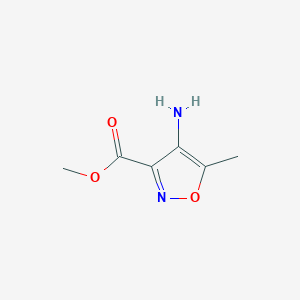
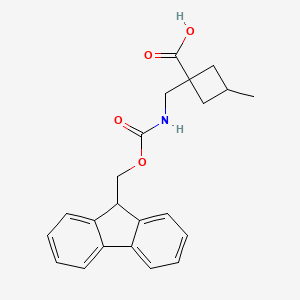
![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
